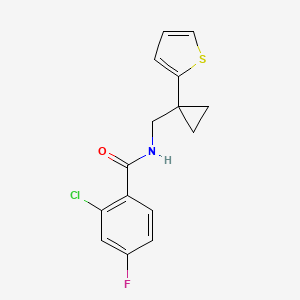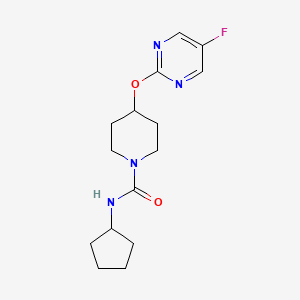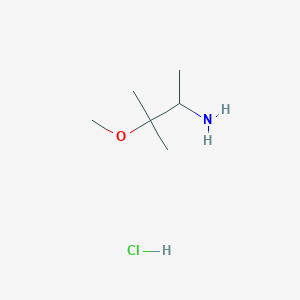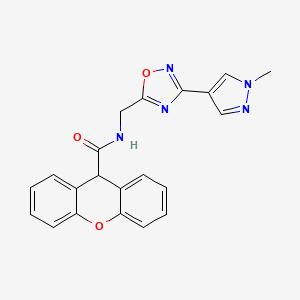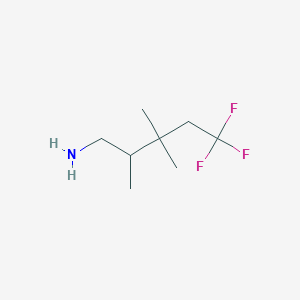
(1S,2R)-N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2R)-N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide, also known as CCPA, is a synthetic compound that belongs to the class of cyclopropane carboxamides. CCPA is a potent and selective agonist of the A1 adenosine receptor, a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. The A1 adenosine receptor is involved in various physiological processes such as regulation of heart rate, blood pressure, and neurotransmitter release. In recent years, CCPA has gained attention as a valuable tool for studying the A1 adenosine receptor and its role in various biological systems.
作用机制
(1S,2R)-N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide exerts its pharmacological effects by binding to and activating the A1 adenosine receptor. The A1 adenosine receptor is coupled to a G protein, which leads to the inhibition of adenylate cyclase and the decrease in cyclic adenosine monophosphate (cAMP) levels. The decrease in cAMP levels leads to the inhibition of protein kinase A (PKA) and the activation of inwardly rectifying potassium channels (Kir3), which leads to hyperpolarization of the cell membrane and the inhibition of neurotransmitter release.
Biochemical and physiological effects:
(1S,2R)-N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide has been shown to have various biochemical and physiological effects in different biological systems. In the central nervous system, (1S,2R)-N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide has been shown to inhibit the release of neurotransmitters such as dopamine, acetylcholine, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior. (1S,2R)-N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide has also been shown to reduce inflammation and protect against ischemic injury in various animal models. In the cardiovascular system, (1S,2R)-N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide has been shown to decrease heart rate and blood pressure, which are mediated by the activation of the A1 adenosine receptor.
实验室实验的优点和局限性
(1S,2R)-N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide has several advantages as a pharmacological tool for studying the A1 adenosine receptor. (1S,2R)-N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide is a potent and selective agonist of the A1 adenosine receptor, which allows for the specific activation of the receptor without affecting other adenosine receptor subtypes. (1S,2R)-N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide is also relatively stable and can be used in various biological systems such as cell cultures, animal models, and human tissues. However, (1S,2R)-N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide has some limitations as a pharmacological tool. (1S,2R)-N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide has a short half-life and is rapidly metabolized, which limits its use in long-term experiments. In addition, (1S,2R)-N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide has some off-target effects, which may complicate the interpretation of experimental results.
未来方向
(1S,2R)-N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide has several potential future directions for research. One area of research is the development of more stable and selective A1 adenosine receptor agonists that can be used in long-term experiments. Another area of research is the investigation of the role of the A1 adenosine receptor in various diseases such as Parkinson's disease, Alzheimer's disease, and epilepsy. (1S,2R)-N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide has shown promising results in animal models of these diseases, and further research is needed to determine its potential therapeutic applications in humans. Finally, the development of novel techniques such as optogenetics and chemogenetics may provide new insights into the function of the A1 adenosine receptor and its role in various biological systems.
合成方法
The synthesis of (1S,2R)-N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide involves the reaction of 2-cyclopropylcyclopropane-1-carboxylic acid with 1-cyanoethyl-N,N-dimethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields (1S,2R)-N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide as a white crystalline solid with a high degree of purity. The synthesis of (1S,2R)-N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide is relatively simple and can be carried out on a large scale, making it a cost-effective compound for research purposes.
科学研究应用
(1S,2R)-N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide has been extensively used as a pharmacological tool for studying the A1 adenosine receptor and its role in various biological systems. (1S,2R)-N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide has been shown to inhibit the release of neurotransmitters such as dopamine, acetylcholine, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior. (1S,2R)-N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide has also been shown to protect against ischemic injury and reduce inflammation in various animal models. In addition, (1S,2R)-N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide has been used to investigate the role of the A1 adenosine receptor in various diseases such as Parkinson's disease, Alzheimer's disease, and epilepsy.
属性
IUPAC Name |
(1S,2R)-N-(1-cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-6(5-11)12-10(13)9-4-8(9)7-2-3-7/h6-9H,2-4H2,1H3,(H,12,13)/t6?,8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLMVAPBFKIFNG-UOWBCLSMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C1CC1C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C#N)NC(=O)[C@H]1C[C@@H]1C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R)-N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

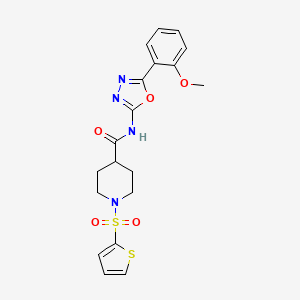
![1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine](/img/structure/B2848069.png)
![3-Methyl-5-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2848070.png)
![1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2848072.png)
![3-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2848073.png)
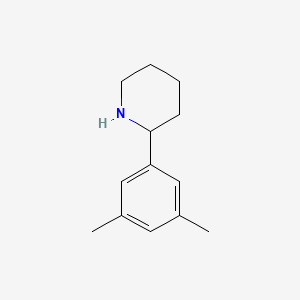

![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B2848078.png)
